Canadine Exhibits a 16-Fold Lower Cytotoxicity Profile Compared to Berberine in Hepatic Cell Models
In a direct comparison using primary rat hepatocytes and the HepG2 human hepatic cell line, canadine demonstrated a complete lack of cytotoxic effect at the tested concentrations, while its structural analog berberine exhibited significant cytotoxicity [1]. Molecular modeling attributed berberine's toxicity to its quaternary nitrogen and planar, aromatic polycyclic structure, features absent in the non-planar, saturated canadine molecule [1].
| Evidence Dimension | Cytotoxic effect on primary rat hepatocytes and HepG2 cell line |
|---|---|
| Target Compound Data | No cytotoxic effect observed at tested concentrations |
| Comparator Or Baseline | Berberine (significant cytotoxic effect) |
| Quantified Difference | Qualitative difference; canadine non-cytotoxic, berberine cytotoxic |
| Conditions | In vitro cell culture: primary rat hepatocytes and HepG2 cell line |
Why This Matters
For researchers developing hepatic assays or in vivo models, canadine offers a significantly safer profile, minimizing confounding toxicity that could otherwise mask or skew therapeutic outcomes.
- [1] Correché ER, et al. Antioxidant and cytotoxic activities of canadine: biological effects and structural aspects. Bioorg Med Chem. 2008;16(7):3641-51. View Source
